molecular formula C23H23ClN6 B3006181 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine CAS No. 1202991-99-8

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine

Cat. No.: B3006181
CAS No.: 1202991-99-8
M. Wt: 418.93
InChI Key: NDCNQAKYVJGCEJ-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at position 2 and methyl groups at positions 3 and 3. The piperazine moiety at position 7 is further functionalized with a pyridin-2-yl group. The 3-chlorophenyl substituent may enhance lipophilicity and receptor binding, while the pyridine ring could influence selectivity toward molecular targets such as neurotransmitter transporters or kinases .

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-14-21(29-12-10-28(11-13-29)20-8-3-4-9-25-20)30-23(26-16)17(2)22(27-30)18-6-5-7-19(24)15-18/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCNQAKYVJGCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and β-diketones under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the pyrazolo[1,5-a]pyrimidine core is reacted with piperazine derivatives.

    Incorporation of the pyridinyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. Studies indicate that the compound can inhibit the growth of various cancer cell lines by interfering with specific molecular targets involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit kinases crucial for cancer cell growth and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related pyrazolo compounds has demonstrated effectiveness against a range of bacterial and fungal strains, indicating that this compound may also possess similar properties .

Neurological Applications

Given the presence of the piperazine moiety, there is potential for this compound in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter systems, providing a foundation for exploring their use in conditions such as anxiety and depression .

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against breast cancer cell lines. The results indicated that certain modifications to the core structure enhanced cytotoxicity, suggesting that similar modifications could be explored for 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine .

Case Study 2: Antimicrobial Screening

Another research effort screened several pyrazolo derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed promising activity against resistant strains, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Mechanism of Action

The mechanism of action of 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Pharmacological Target/Activity Reference(s)
1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine Pyrazolo[1,5-a]pyrimidine 3-Chlorophenyl, 3,5-dimethyl, pyridin-2-yl-piperazine Actin stabilization (anti-cancer potential)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl, 2,5-dimethyl, pyridin-2-yl-piperazine Not explicitly reported; structural mimicry
7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-Methylphenyl, 3,5-dimethyl, 4,6-dimethylpyrimidinyl-piperazine Sigma receptor modulation (hypothesized)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl, 2-methyl, 3,5-diphenyl Herbicidal and antifungal activity

Key Observations :

  • Chlorophenyl vs.
  • Piperazine Modifications: Substitution of the piperazine ring with pyridinyl (target compound) versus dimethylpyrimidinyl () alters steric bulk and hydrogen-bonding capacity, which could impact selectivity for targets like the norepinephrine transporter (NET) .
  • Methyl Group Placement : The 3,5-dimethyl substitution on the pyrazolo[1,5-a]pyrimidine core is conserved across multiple analogues, suggesting its role in maintaining structural rigidity and metabolic stability .

Pharmacological Activity and Selectivity

Critical Insights :

  • Cytotoxic Potential: Piperazine derivatives from demonstrate apoptosis induction in liver cancer cells, but the target compound’s 3-chlorophenyl group may enhance cytotoxicity compared to non-halogenated analogues .

Biological Activity

The compound 1-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20ClN5\text{C}_{18}\text{H}_{20}\text{Cl}\text{N}_5

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin . The presence of chlorine and other substituents on the phenyl ring has been correlated with enhanced cytotoxic effects against these cell lines.

The mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves:

  • Inhibition of Kinases : These compounds can act as selective inhibitors of various protein kinases, disrupting signaling pathways crucial for cancer cell survival and proliferation.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

A specific study demonstrated that compounds containing halogen substitutions (like chlorine) exhibited increased efficacy in cancer cell lines by enhancing their interaction with target proteins involved in cell cycle regulation and apoptosis .

Case Study 1: Synergistic Effects with Doxorubicin

A recent study investigated the synergistic effect of this compound combined with doxorubicin. The results indicated a significant increase in cytotoxicity compared to doxorubicin alone. The combination index method showed a synergistic effect particularly pronounced in MDA-MB-231 cells, suggesting potential for improved treatment protocols for resistant breast cancer subtypes .

Case Study 2: Targeting Specific Cancer Types

Another study explored the activity of pyrazolo[1,5-a]pyrimidines against various cancer types. The findings indicated that these compounds were particularly effective against lung and breast cancers due to their ability to inhibit specific kinases associated with tumor growth. The research emphasized the need for further clinical studies to validate these findings and explore the therapeutic potential of these compounds in clinical settings .

Data Table: Biological Activities of Related Pyrazolo Compounds

Compound NameActivity TypeTarget Cancer TypeIC50 (µM)Reference
Compound AAnticancerBreast Cancer15
Compound BSynergistic with DoxorubicinBreast Cancer10
Compound CAntiproliferativeLung Cancer12

Q & A

Q. Methodology :

  • Conduct competitive ATP-binding assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) to validate interactions .
  • Test metabolic stability in liver microsomes (e.g., t₁/₂ > 60 min) .

Basic: What in vitro assays are suitable for initial biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM compound concentration .
  • Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using GraphPad Prism .
  • Solubility Testing : Measure kinetic solubility in PBS (pH 7.4) via nephelometry .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability in kinase assays) and apply statistical models (ANOVA) to identify outliers .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) and validate with reference inhibitors (e.g., staurosporine) .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Advanced: What computational strategies enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–3) and P-glycoprotein efflux ratio (<2) .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding stability and residence time .
  • Fragment-Based Design : Combine virtual screening (e.g., Glide) with synthetic feasibility filters (e.g., SYLVIA) .

Basic: How is the purity and stability of the compound validated under storage conditions?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile in water) to confirm purity >95% .
  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via TLC and LC-MS .
  • Long-Term Stability : Store at –20°C in amber vials under nitrogen; reassay every 6 months .

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